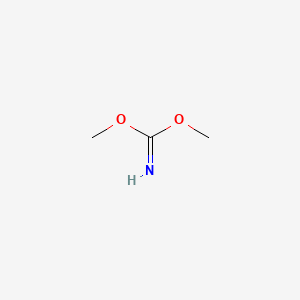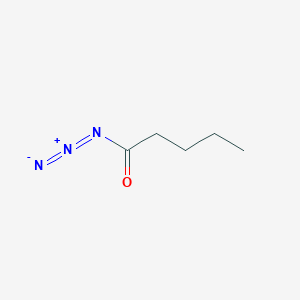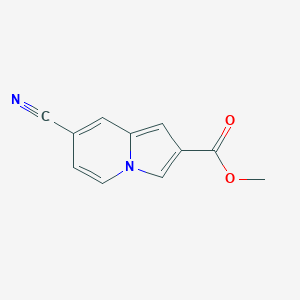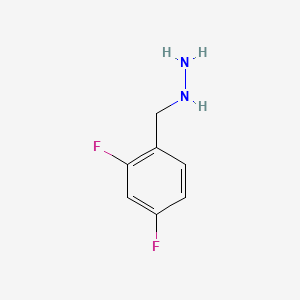
CARBONIMIDIC ACID DIMETHYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonimidic acid dimethyl ester: is an organic compound with the molecular formula C₃H₇NO₂. It is also known as dimethyl carbonimidate. This compound is characterized by the presence of an imidate group, which is an ester formed between an imidic acid and an alcohol. The structure of this compound includes a carbon-to-nitrogen double bond and an oxygen atom connected to the carbon atom of the C=N double bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbonimidic acid dimethyl ester can be synthesized through several methods. One common method involves the activation of carboxylic acid groups using carbonyldiimidazole (CDI). The carboxylic acid reacts with an excess of CDI in an anhydrous solvent such as tetrahydrofuran, chloroform, benzene, or dimethylformamide. The resulting activated acid is then used as the acylating reagent without further purification .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the Pinner reaction. This reaction proceeds via the acid-catalyzed attack of nitriles by alcohols, forming imidates as their hydrochloride salts .
Analyse Des Réactions Chimiques
Types of Reactions: Carbonimidic acid dimethyl ester undergoes various chemical reactions, including hydrolysis, nucleophilic addition, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can be hydrolyzed to form esters and amides.
Nucleophilic Addition: The compound can react with nucleophiles such as amines to form amidines.
Substitution Reactions: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different products.
Major Products Formed:
Esters and Amides: Hydrolysis of this compound results in the formation of esters and amides.
Amidines: Reaction with amines produces amidines.
Applications De Recherche Scientifique
Chemistry: Carbonimidic acid dimethyl ester is used in organic synthesis as a reagent for the preparation of esters and amides. It is also employed in the synthesis of affinity columns and the attachment of amino acids to solid supports .
Biology and Medicine: In biological research, this compound is used to study the formation and reactions of chemically complex carbamates. It plays a role in the synthesis of peptides and other biologically active molecules .
Industry: The compound is utilized in the production of various industrial chemicals, including polymers and pharmaceuticals. It is also used in the preparation of amide-containing drugs .
Mécanisme D'action
Mechanism: The mechanism of action of carbonimidic acid dimethyl ester involves its role as an electrophile in various chemical reactions. The compound undergoes nucleophilic addition reactions, where nucleophiles attack the carbon atom of the C=N double bond, leading to the formation of new chemical bonds .
Molecular Targets and Pathways: The molecular targets of this compound include nucleophiles such as amines and alcohols. The pathways involved in its reactions include hydrolysis, nucleophilic addition, and substitution reactions .
Comparaison Avec Des Composés Similaires
Dimethyl Carbonate: Similar to carbonimidic acid dimethyl ester, dimethyl carbonate is an ester with a carbon-to-oxygen double bond.
Ethyl Acetate: Another ester, ethyl acetate, has a similar structure but differs in the alkyl group attached to the oxygen atom.
Uniqueness: this compound is unique due to the presence of the imidate group, which imparts distinct chemical reactivity compared to other esters. This uniqueness allows it to participate in specific reactions, such as the formation of amidines, which are not typically observed with other esters .
Propriétés
Numéro CAS |
6263-27-0 |
|---|---|
Formule moléculaire |
C3H7NO2 |
Poids moléculaire |
89.09 g/mol |
Nom IUPAC |
dimethoxymethanimine |
InChI |
InChI=1S/C3H7NO2/c1-5-3(4)6-2/h4H,1-2H3 |
Clé InChI |
RLNQDHZLQAMXEC-UHFFFAOYSA-N |
SMILES |
COC(=N)OC |
SMILES canonique |
COC(=N)OC |
| 6263-27-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)



![2,3-Dihydro-1H-benzo[f]isoindole](/img/structure/B3192384.png)

![8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3192403.png)
![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)




